molecular formula C21H13BrN2O4 B10894408 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid

Cat. No.: B10894408
M. Wt: 437.2 g/mol
InChI Key: MSMGBUUHYQRDHR-JLHYYAGUSA-N
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Description

2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound features a complex structure with multiple functional groups, including a bromophenyl group, a cyano group, and a furan ring. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This step involves the bromination of aniline to form 3-bromoaniline.

    Coupling reaction: The bromophenyl intermediate is then coupled with a cyanoacetylene derivative under basic conditions to form the cyano group.

    Cyclization: The intermediate undergoes cyclization to form the furan ring.

    Final coupling: The furan intermediate is then coupled with a benzoic acid derivative to form the final compound.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and functional groups.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and bromophenyl groups may play a crucial role in binding to these targets, while the furan ring may influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-{(1E)-3-[(3-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(5-{(1E)-3-[(3-fluorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in 2-(5-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid may impart unique chemical and biological properties compared to its analogs with different halogen atoms. Bromine’s larger atomic size and different electronegativity can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C21H13BrN2O4

Molecular Weight

437.2 g/mol

IUPAC Name

2-[5-[(E)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C21H13BrN2O4/c22-14-4-3-5-15(11-14)24-20(25)13(12-23)10-16-8-9-19(28-16)17-6-1-2-7-18(17)21(26)27/h1-11H,(H,24,25)(H,26,27)/b13-10+

InChI Key

MSMGBUUHYQRDHR-JLHYYAGUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)Br)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Br)C(=O)O

Origin of Product

United States

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